molecular formula C14H16F3NO B13094156 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one

Cat. No.: B13094156
M. Wt: 271.28 g/mol
InChI Key: POXXQMLFYLCZDU-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one is a piperidine-based compound characterized by a trifluoromethyl-substituted benzyl group at the 3-position and a methyl group at the 1-position of the piperidin-4-one backbone. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, due to the electron-withdrawing trifluoromethyl group .

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one

InChI

InChI=1S/C14H16F3NO/c1-18-7-6-13(19)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,11H,6-9H2,1H3

InChI Key

POXXQMLFYLCZDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl chloride and 1-methylpiperidin-4-one.

    Nucleophilic Substitution: The 4-(trifluoromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with 1-methylpiperidin-4-one in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H16F3NOC_{14}H_{16}F_3NO and features a piperidinone structure, which is known for its biological activity. Its unique trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Research indicates that 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one exhibits antiviral properties. A study highlighted its effectiveness against the measles virus by inhibiting the RNA-dependent RNA polymerase complex, which is crucial for viral replication . This suggests potential applications in treating viral infections.

Cancer Research

The compound's structural analogs have been investigated for their role as selective inhibitors of protein arginine methyltransferase 1 (CARM1), which is implicated in hormone-responsive cancers such as prostate cancer. In vitro studies demonstrated that certain derivatives of piperidin-4-one can inhibit CARM1 activity without significantly affecting cell viability, indicating a targeted therapeutic approach .

Neuropharmacology

Piperidin derivatives are often explored for their neuroprotective effects. The presence of the piperidine ring in 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one may contribute to neuroprotective mechanisms, potentially offering benefits in neurodegenerative diseases. However, further studies are required to elucidate these effects.

Skin Care Formulations

The compound can be utilized in cosmetic formulations due to its stability and efficacy in enhancing skin hydration and barrier function. Recent advancements in dermatokinetics have focused on assessing the bioavailability of such compounds when applied topically . The formulation of creams and emulsions containing this compound could lead to products that improve skin health while ensuring safety and stability.

Data Table: Summary of Applications

Application Area Details References
Antiviral ActivityEffective against measles virus; inhibits RNA polymerase
Cancer ResearchSelective CARM1 inhibitors; potential in prostate cancer treatment
NeuropharmacologyPotential neuroprotective effects; needs further investigation
Cosmetic FormulationsEnhances skin hydration; used in creams and emulsions

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one was tested against measles virus-infected cells. The study found that at concentrations as low as 250 nM, the compound significantly reduced viral replication by targeting the viral RNA polymerase .

Case Study 2: Cancer Cell Line Studies

A series of derivatives based on the piperidinone structure were synthesized and tested on various cancer cell lines. The lead compound demonstrated a potent inhibitory effect on CARM1 activity while maintaining low cytotoxicity, suggesting its potential as a therapeutic agent in hormone-responsive cancers .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Piperidine Derivatives with Trifluoromethyl-Benzyl Substituents

Compound Name Structural Differences Key Properties
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one Contains a ketone group (C=O) at the 4-position of piperidine. High lipophilicity, potential CNS activity due to trifluoromethyl group .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride Ketone replaced with an amine group (NH₂), forming a hydrochloride salt. Enhanced solubility in aqueous media; bioactivity in neurotransmitter modulation .
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine Benzyl group replaces the methyl group at the 1-position. Altered receptor-binding affinity due to steric effects .

Positional Isomers and Halogen-Substituted Analogs

Compound Name Structural Differences Key Properties
3-(3-Fluorobenzyl)-1-methylpiperidin-4-one Fluorine substituent at the 3-position of the benzyl group. Reduced metabolic stability compared to trifluoromethyl analogs but retained analgesic potency .
1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one Trifluoromethoxy and fluoro groups on the aromatic ring. Enhanced electron-withdrawing effects; distinct pharmacokinetic profiles .
1-(4-Bromobenzoyl)piperidin-4-one Bromine replaces trifluoromethyl; benzoyl group instead of benzyl. Lower lipophilicity; altered reactivity in nucleophilic substitution reactions .

Piperidine Derivatives with Alternative Functional Groups

Compound Name Structural Differences Key Properties
1-Methylpiperidine Lacks aromatic substituents and ketone group. Simple structure; limited biological activity due to absence of functional groups .
4-Trifluoromethylphenylpiperazine Piperazine ring replaces piperidine; trifluoromethyl directly on phenyl. Preferential binding to serotonin receptors; distinct CNS activity .
5-[1-(3-Methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)triazol-3-one Triazolone and methoxybenzyl groups introduce hydrogen-bonding capacity. Potential antimicrobial or antiviral activity .

Research Findings and Implications

Chemical Reactivity

  • The ketone group at the 4-position of the piperidine ring enables further derivatization (e.g., reductive amination to form amines) .
  • Halogenated analogs (e.g., bromo or fluoro derivatives) exhibit varied reactivity in cross-coupling reactions, useful in medicinal chemistry workflows .

Biological Activity

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one is a piperidine derivative notable for its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and its interactions with neurotransmitter systems.

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one has the following chemical characteristics:

Property Value
Molecular FormulaC14H20ClF3N2
Molecular Weight308.77 g/mol
IUPAC Name1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine; hydrochloride
InChIInChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H
SMILESCN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl

The mechanism of action for 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one involves its interaction with various molecular targets, particularly neurotransmitter receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to modulation of neurotransmitter systems such as dopamine and serotonin pathways. This modulation is significant in the context of treating neurological diseases.

Neurotransmitter Interaction

Research indicates that this compound may exhibit activity as a modulator of neurotransmitter systems. For instance, studies have shown that derivatives of piperidine compounds can influence dopamine receptor activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia .

Case Studies

Several studies highlight the biological effects of similar piperidine derivatives:

  • Dopamine Receptor Modulation : A study on related piperidine compounds demonstrated significant inhibition of dopamine reuptake, suggesting potential applications in treating mood disorders .
  • Muscarinic Receptor Antagonism : Another investigation into piperidine derivatives indicated their efficacy as muscarinic receptor antagonists, which could be beneficial in managing Alzheimer's disease symptoms .
  • Cystic Fibrosis Treatment : Research on spiro[piperidine] compounds revealed their ability to act as CFTR modulators, enhancing chloride channel function in cystic fibrosis patients . While not directly related to 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one, these findings underscore the therapeutic potential of piperidine derivatives.

Comparative Analysis with Similar Compounds

The biological activity of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-one can be compared with other piperidine derivatives:

Compound Biological Activity
4-(Trifluoromethyl)benzylamineModerate dopamine receptor activity
1-Benzyl-3-methylpiperidin-4-oneStrong MAO-B inhibition (IC50 = 26 nM)
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-pyrazin-Effective muscarinic receptor antagonism

These comparisons illustrate the diverse pharmacological profiles that can arise from slight structural variations within the piperidine class.

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